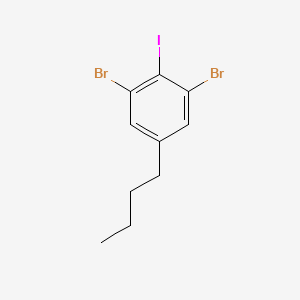
2,6-Dibromo-4-n-butyliodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dibromo-4-n-butyliodobenzene: is an organic compound with the molecular formula C10H11Br2I . This compound is characterized by the presence of two bromine atoms and one iodine atom attached to a benzene ring, along with a butyl group. It is a polysubstituted benzene derivative, which makes it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-n-butyliodobenzene typically involves the bromination and iodination of a benzene derivative. One common method is the electrophilic aromatic substitution where bromine and iodine are introduced to the benzene ring in the presence of catalysts like FeBr3 for bromination and I2 with an oxidizing agent for iodination .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from simpler benzene derivatives. The process often includes:
Bromination: Using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).
Iodination: Using iodine (I2) with an oxidizing agent.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo further substitution reactions where the bromine or iodine atoms are replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions like the Suzuki-Miyaura coupling where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Bromination: Br2/FeBr3
Iodination: I2 with an oxidizing agent
Suzuki-Miyaura Coupling: Palladium catalyst, base, and boronic acid
Major Products:
Biaryl Compounds: Formed through coupling reactions.
Substituted Benzenes: Formed through substitution reactions.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a substrate in various catalytic reactions.
Biology and Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its unique substituents.
Industry:
Material Science: Used in the development of new materials with specific properties.
Dye Synthesis: Intermediate in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2,6-Dibromo-4-n-butyliodobenzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the bromine and iodine atoms. This activation makes the ring more susceptible to nucleophilic attack, facilitating various substitution and coupling reactions .
Comparaison Avec Des Composés Similaires
- 2,6-Dibromo-4-nitroaniline
- 2,6-Dibromo-4-(trifluoromethyl)aniline
- 2,6-Dibromo-4-phenoxyphenol
Comparison:
- Unique Substituents : The presence of both bromine and iodine atoms along with a butyl group makes 2,6-Dibromo-4-n-butyliodobenzene unique compared to other similar compounds.
- Reactivity : The combination of bromine and iodine provides unique reactivity patterns, making it suitable for specific synthetic applications .
Propriétés
Formule moléculaire |
C10H11Br2I |
|---|---|
Poids moléculaire |
417.91 g/mol |
Nom IUPAC |
1,3-dibromo-5-butyl-2-iodobenzene |
InChI |
InChI=1S/C10H11Br2I/c1-2-3-4-7-5-8(11)10(13)9(12)6-7/h5-6H,2-4H2,1H3 |
Clé InChI |
PDFBKMDPONGABY-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC(=C(C(=C1)Br)I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-2-methylthiazolo[4,5-b]pyridine](/img/structure/B12841991.png)

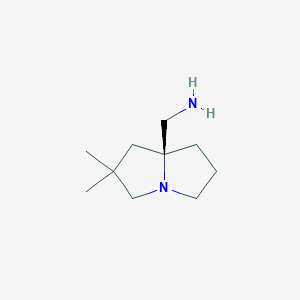
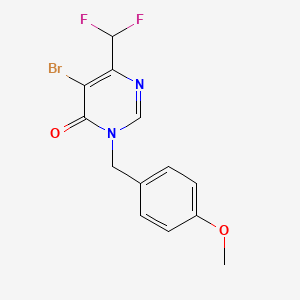
![Methyl 4'-(cyanomethyl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B12842010.png)
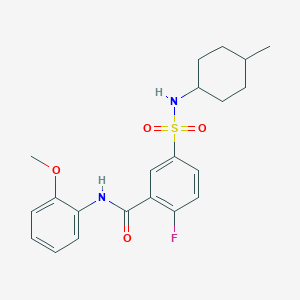
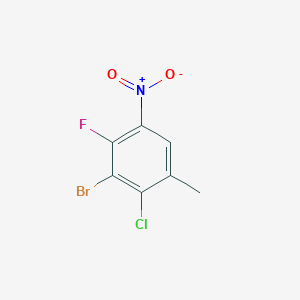

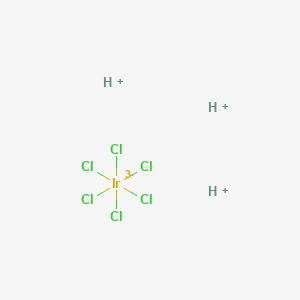
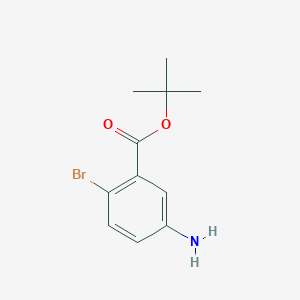
![3-[Difluoro(trimethylsilyl)methyl]aniline](/img/structure/B12842044.png)
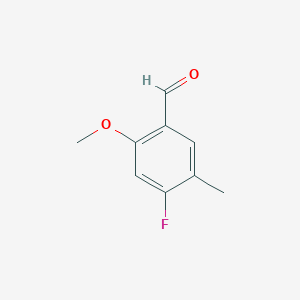
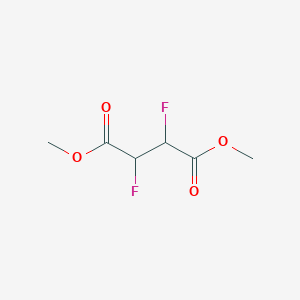
![1-(2-Fluoro-[1,1'-biphenyl]-4-yl)-2-morpholinoethane-1,2-dione](/img/structure/B12842061.png)
